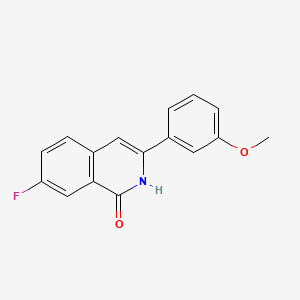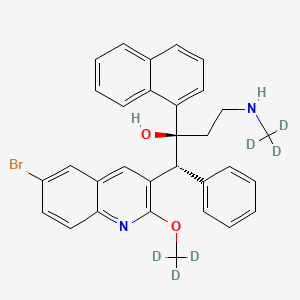
N-Desmethyl Bedaquiline-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Bedaquiline-d6 is a deuterium-labeled derivative of N-Desmethyl Bedaquiline. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule allows for the study of pharmacokinetics and metabolic pathways of bedaquiline, a drug used to treat multidrug-resistant tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Bedaquiline-d6 involves the deuteration of N-Desmethyl Bedaquiline. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecule. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and catalysts under controlled conditions to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Bedaquiline-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Bedaquiline-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of bedaquiline in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of bedaquiline.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of N-Desmethyl Bedaquiline-d6 is similar to that of bedaquiline. It inhibits the activity of mycobacterial ATP synthase, an enzyme essential for the production of ATP in Mycobacterium tuberculosis. By binding to the enzyme’s c-ring, it blocks its rotation, thereby inhibiting ATP synthesis and leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Bedaquiline: The parent compound, used to treat multidrug-resistant tuberculosis.
N-Desmethyl Bedaquiline: The non-deuterated form of the compound.
Other Deuterated Compounds: Various deuterated analogs of bedaquiline used for similar research purposes
Uniqueness
N-Desmethyl Bedaquiline-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C31H29BrN2O2 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1/i1D3,2D3 |
InChI Key |
GOBOQBZOZDRXCQ-QMUDAMQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


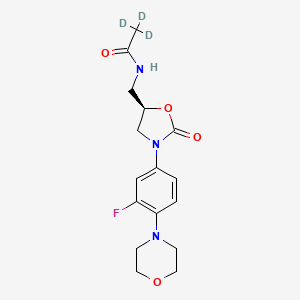

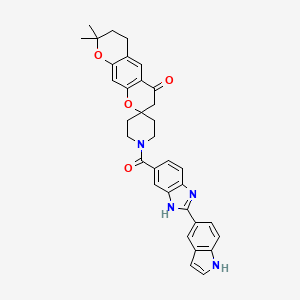
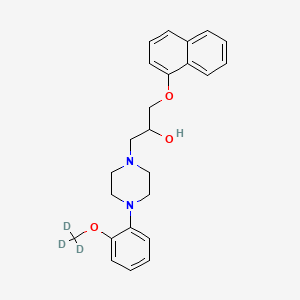
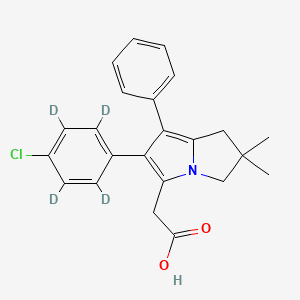
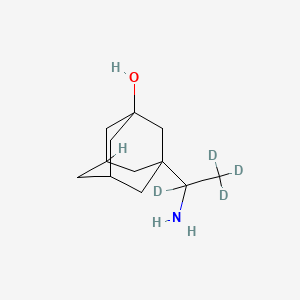
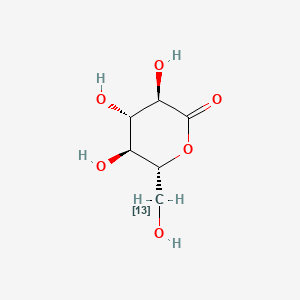
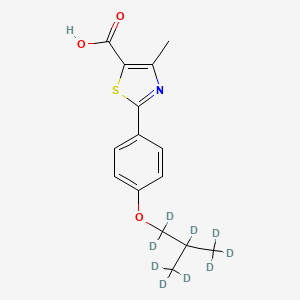
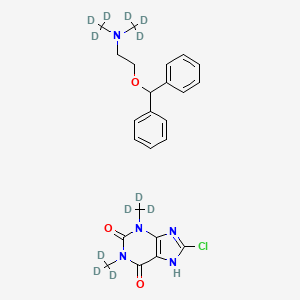
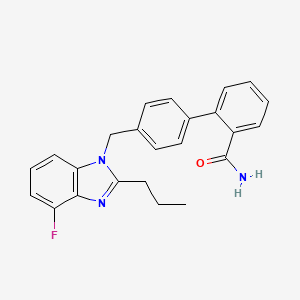
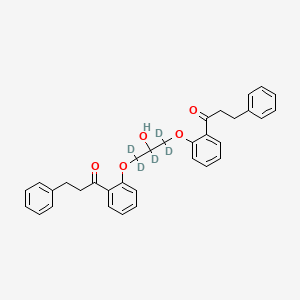
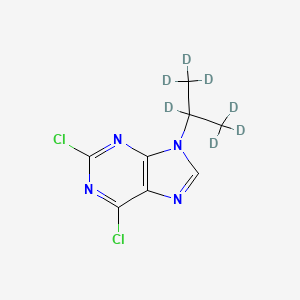
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
